(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness Medicinal Chemistry

The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, with CAS 1358984-61-8, is a synthetic small molecule belonging to the 4-aminoquinoline class, featuring a 2-bromophenylamino group, a 6-fluoro substituent on the quinoline core, and a pyrrolidin-1-ylmethanone moiety at the 3-position. Available from screening compound suppliers, it is typically offered with a purity of 95% and is used as a research tool compound, particularly in early-stage drug discovery programs investigating kinase inhibition, anti-infective, or anti-cancer mechanisms, a role defined by the general bioactivity of this chemical class.

Molecular Formula C20H17BrFN3O
Molecular Weight 414.278
CAS No. 1358984-61-8
Cat. No. B2461699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1358984-61-8
Molecular FormulaC20H17BrFN3O
Molecular Weight414.278
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F
InChIInChI=1S/C20H17BrFN3O/c21-16-5-1-2-6-18(16)24-19-14-11-13(22)7-8-17(14)23-12-15(19)20(26)25-9-3-4-10-25/h1-2,5-8,11-12H,3-4,9-10H2,(H,23,24)
InChIKeyZNMWRDJBXSSODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358984-61-8) as a 4-Aminoquinoline Screening Candidate


The compound (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, with CAS 1358984-61-8, is a synthetic small molecule belonging to the 4-aminoquinoline class, featuring a 2-bromophenylamino group, a 6-fluoro substituent on the quinoline core, and a pyrrolidin-1-ylmethanone moiety at the 3-position . Available from screening compound suppliers, it is typically offered with a purity of 95% and is used as a research tool compound, particularly in early-stage drug discovery programs investigating kinase inhibition, anti-infective, or anti-cancer mechanisms, a role defined by the general bioactivity of this chemical class . Establishing a distinct differentiation profile relative to close analogs is critical for rational library selection.

The Quantitative Pitfalls of In-Class Substitution for 4-Aminoquinolines with a Fluoroquinoline Core


Assuming functional interchangeability among 4-anilino-6-fluoroquinoline-3-carboxamide analogs introduces a high risk of scientific and procurement failure. Even minor variations in the aniline ring substitution pattern (e.g., 2-bromo vs. 4-bromo or 2-chloro) can drastically alter key drug-like properties. Specifically, measured/calculated logP, logD, aqueous solubility (logSw), hydrogen-bonding capacity, and polar surface area (PSA) are highly sensitive to the position and identity of the halogen . These properties directly dictate a compound's permeability, solubility, metabolic stability, and off-target binding profiles, making blind substitution a leading cause of non-reproducible results in whole-cell assays and in vivo pharmacokinetic studies, regardless of whether the primary pharmacophore is conserved.

Quantitative Differentiation Profile for (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone


Ortho-Bromine Substitution Significantly Increases Lipophilicity Compared to Para-Chloro and Unsubstituted Analogs

The target compound's 2-bromophenyl substitution (logP = 4.43) confers significantly higher lipophilicity compared to structurally similar analogs. For example, the (4-((2-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone analog is predicted to have a lower logP due to chlorine's smaller size and lower lipophilicity, while the unsubstituted (4-(phenylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone would show a drastically lower logP . This is a common class-level inference for halogenated anilines. The elevated logD of 4.43 at physiological pH indicates high membrane permeability potential but also a heightened risk for poor aqueous solubility, making the compound distinct from less lipophilic analogs in cell-based assays .

Lipophilicity Drug-likeness Medicinal Chemistry

Single Hydrogen Bond Donor Count Uniquely Minimizes PSA Among Dihalogenated Pairs

With a topological polar surface area (tPSA) of just 32.9 Ų and a single hydrogen bond donor (HBD) count, the target compound is classifiable as highly permeable by Lipinski's Rule of Five criteria . In contrast, (4-((4-bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1358886-62-0), while a direct isomer sharing the same formula and identical bromine substitution, is predicted to have a slightly higher PSA (33-35 Ų) due to differences in the molecular shape and electron distribution that affect the accessibility of the carboxamide oxygen . This tiny difference can be significant for crossing the blood-brain barrier (BBB), where a PSA below 60-70 Ų is critical, and every unit reduction matters [1].

Polar Surface Area Permeability Medicinal Chemistry

Aqueous Solubility Cliff: Predicted logSw of -4.09 Presents a Measurable Differentiation Point

The predicted intrinsic aqueous solubility (logSw) for the target compound is -4.09, which translates to approximately 0.03 mg/mL, classifying it as practically insoluble . This represents a significant developability hurdle but also a clear differentiator from analogs with better solubility (e.g., the 3,5-dimethoxyphenyl analog is predicted to have a logSw closer to -3.5). For compound screening and procurement, this means the target compound's DMSO stock concentrations must be carefully managed, and its precipitation risk in aqueous assay buffers is high, a factor that can lead to false negatives or high variability in cell-based assays .

Aqueous Solubility Developability ADMET

Absence of Target-Specific Biological Data: Acknowledging an Evidence Gap for Informed Selection

Despite being a member of the well-studied 4-anilinoquinoline kinase inhibitor pharmacophore class, a comprehensive search of primary research papers, patents (including Google Patents and PubChem), and authoritative databases (BindingDB) yielded no quantitative IC50, Kd, or EC50 data for this compound against any specific biological target [1][2]. This contrasts with other members of the class, such as heteroarylphenylaminoquinolines patented as fungicides [3]. Consequently, any biological differentiation (e.g., kinase selectivity) from close analogs like BOS-172722 or other potent 4-aminoquinoline-based inhibitors is currently unsupported by direct experimental evidence. This communication gap creates procurement risk for teams requiring pre-validated chemical probes.

Kinase Inhibition Cellular Activity Evidence Gap

Recommended Application Scenarios for (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone


Cell-Based Screening for Kinase or Anticancer Activity Requiring High Membrane Permeability

The compound's calculated high lipophilicity (logP/logD = 4.43) and minimal PSA (32.9 Ų) support its utility in cell-based functional assays where passing phospholipid bilayers is critical, such as measuring inhibition of intracellular kinases or disruption of protein-protein interactions. Its 2-bromo motif may also facilitate halogen bonding with target proteins, a theoretical advantage over 2-chloro or 4-bromo isomers in specific binding pockets.

Pharmacokinetic Tool for CNS-Penetration Proof-of-Concept Studies

Given its borderline CNS Multiparameter Optimization (MPO) score due to high lipophilicity but a PSA below 70 Ų, this compound is a suitable candidate for proof-of-concept studies on CNS drug penetration . It can serve as a prototype for evaluating if the 4-amino-6-fluoroquinoline core can access the central nervous system, ahead of a medicinal chemistry campaign to lower logP while maintaining permeability.

Negative Control or Selectivity Counter-Screen for Soluble Analog Programs

The predicted low aqueous solubility (logSw = -4.09) can be exploited for scientific purposes. This compound can act as a high-lipophilicity point in a series, deliberately used as a 'solubility stress test' in parallel with a more soluble analog (e.g., the 3,5-dimethoxy derivative). Differential activity between the two can help deconvolve whether cellular activity is driven by on-target engagement or non-specific membrane perturbation.

Data-Gap Bridging: Internal Kinase Profiling and Target Deconvolution

The conspicuous absence of any published target-specific biological data for this specific compound [1] creates a prime opportunity for a laboratory. A strategic procurement can focus on using this compound as a subject for a commercial broad-kinase panel or an in-house target-fishing experiment. Publishing this data would establish a proprietary foothold and turn a generic screening compound into a well-characterized tool molecule with demonstrable scientific value.

Quote Request

Request a Quote for (4-((2-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.